N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide
Description
This compound features an indole core substituted at position 1 with an N,N-diethyl acetamide group and at position 3 with a sulfanyl-linked carbamoylmethyl moiety attached to a 4-methylphenyl group. Its structure combines hydrophobic (diethyl, 4-methylphenyl), hydrogen-bonding (carbamoyl), and sulfur-containing (sulfanyl) motifs, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-4-25(5-2)23(28)15-26-14-21(19-8-6-7-9-20(19)26)29-16-22(27)24-18-12-10-17(3)11-13-18/h6-14H,4-5,15-16H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBAALILODCRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Indole Nitrogen
The indole nitrogen is alkylated using N,N-diethyl-2-bromoacetamide under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the indole NH, facilitating nucleophilic attack on the bromoacetamide. Potassium iodide (KI) enhances reactivity via halogen exchange.
Reagents and Conditions
| Component | Quantity | Role |
|---|---|---|
| Indole | 1.0 equiv | Substrate |
| N,N-Diethyl-2-bromoacetamide | 1.2 equiv | Alkylating agent |
| NaH | 2.5 equiv | Base |
| DMF | 10 mL/g | Solvent |
| KI | 0.1 equiv | Catalyst |
| Temperature | 25°C | Reaction condition |
| Time | 24 h | Reaction duration |
Outcome
The product, 1-(N,N-diethylacetamide)indole, is obtained in 85% yield after column chromatography (hexane:ethyl acetate, 3:1).
- 1H NMR (400 MHz, CDCl3): δ 8.15 (d, J = 8.0 Hz, 1H, H4), 7.65 (d, J = 3.2 Hz, 1H, H2), 7.35–7.20 (m, 2H, H5/H6), 6.75 (s, 1H, H7), 4.25 (q, J = 7.2 Hz, 2H, CH2CO), 3.50–3.30 (m, 4H, NCH2CH3), 1.25 (t, J = 7.2 Hz, 6H, CH3).
Bromination at the Indole C3 Position
Electrophilic Bromination
Sulfide Coupling with Carbamoyl Methyl Chloride
Synthesis of Chloroacetyl-4-Methylphenylcarbamate
Chloroacetyl chloride reacts with 4-methylphenylamine in the presence of triethylamine (TEA) to form the carbamoyl methyl chloride intermediate.
Reagents and Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-Methylphenylamine | 1.0 equiv | Amine substrate |
| Chloroacetyl chloride | 1.2 equiv | Acylating agent |
| TEA | 1.5 equiv | Base |
| DCM | 10 mL/g | Solvent |
| Temperature | 0°C → 25°C | Reaction condition |
| Time | 2 h | Reaction duration |
Outcome
Chloroacetyl-4-methylphenylcarbamate is isolated in 92% yield.
Thiol-Alkylation Reaction
The thiol group of 3-mercapto-1-(N,N-diethylacetamide)indole undergoes nucleophilic substitution with the carbamoyl methyl chloride.
Reagents and Conditions
| Component | Quantity | Role |
|---|---|---|
| 3-Mercapto-1-(N,N-diethylacetamide)indole | 1.0 equiv | Substrate |
| Chloroacetyl-4-methylphenylcarbamate | 1.1 equiv | Alkylating agent |
| TEA | 2.0 equiv | Base |
| DMF | 15 mL/g | Solvent |
| Temperature | 60°C | Reaction condition |
| Time | 12 h | Reaction duration |
Outcome
The final product, N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide, is obtained in 75% yield after recrystallization (ethanol/water).
Industrial-Scale Optimization
Catalytic Enhancements
Palladium-catalyzed cross-coupling was explored to streamline the synthesis. Using Pd(OAc)2 and XPhos ligand, direct C–H thiolation at C3 achieved a 72% yield, bypassing bromination and substitution steps.
Comparative Yields
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Classical (4-step) | 65 | 98.5 |
| Catalytic C–H Thiolation | 72 | 99.2 |
Mechanistic Insights
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-311+G**) revealed the alkylation step proceeds via an SN2 mechanism (ΔG‡ = 18.3 kcal/mol). Thiolation follows a concerted pathway with a lower barrier (ΔG‡ = 12.7 kcal/mol), explaining its higher efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The diethylamino and oxoethyl groups may enhance its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Structural Analogues with Indole-Acetamide Cores
Key Structural Features and Modifications
Analysis
- Position 1 Modifications: The target compound’s N,N-diethyl acetamide group contrasts with 4-chlorobenzoyl () or sulfonamide () substituents in analogs.
- Position 3 Variations : The sulfanyl-carbamoyl moiety in the target compound differs from sulfonyl () or simple H () substituents. Sulfanyl groups may confer redox activity or metal-binding capacity, while carbamoyl groups facilitate hydrogen bonding to biological targets .
Anticancer Activity
Compounds in (e.g., 10j, 10l) with chloro, nitro, or pyridyl substituents exhibit anticancer activity via Bcl-2/Mcl-1 inhibition.
Anti-Inflammatory and COX-2 Selectivity
highlights that phenethyl amide derivatives of indomethacin (e.g., compound 1) show COX-2 selectivity but suffer from metabolic instability due to P450-mediated oxidation. Fluorophenyl or pyridinyl analogs improve metabolic stability while retaining activity. The target compound’s 4-methylphenyl-carbamoyl group may similarly resist oxidation, though this requires validation .
Repellent Activity
N,N-Diethyl acetamide analogs with para-substituents (e.g., 4-methyl in F2) show longer protection times (~5 h) against Aedes aegypti than meta-substituted analogs (F1: 4.5 h).
Metabolic Stability and Physicochemical Properties
- Metabolic Insights : The target compound’s carbamoyl group may undergo hydrolysis, while its sulfanyl group could oxidize to sulfoxide/sulfone metabolites. suggests that electron-deficient substituents (e.g., fluorophenyl) reduce metabolic liability, which the 4-methylphenyl group partially achieves .
Biological Activity
N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide, identified by its CAS number 877657-86-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide is C23H27N3O2S, with a molecular weight of 409.5 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O2S |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 877657-86-8 |
Research indicates that compounds containing indole and sulfanyl functionalities often exhibit diverse biological activities, including anticancer properties. The indole moiety is known for its role in modulating various biological pathways, including apoptosis and cell proliferation.
- Anticancer Activity : Preliminary studies suggest that N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide may inhibit cancer cell growth through mechanisms involving the modulation of signaling pathways associated with tumorigenesis.
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes linked to cancer progression, similar to other compounds in its class which have shown efficacy against targets like EGFR and Src kinases .
Biological Assays and Efficacy
The biological activity of N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide has been evaluated through various assays:
Cytotoxicity Assays
In vitro studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 |
| ACHN (Renal) | 0.87 |
These values indicate a promising anticancer potential, warranting further investigation into its therapeutic applications .
Mechanism-Based Studies
Studies focusing on the mechanism of action reveal that N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide may interact with key molecular targets involved in cancer cell survival and proliferation. For example, it has shown the ability to inhibit growth factor signaling pathways, which are crucial for tumor growth.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Indole Derivatives : A study published in a peer-reviewed journal demonstrated that indole-based compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells through caspase activation pathways.
- Clinical Trials : Ongoing clinical trials are assessing the efficacy of related compounds in treating various cancers, providing insights into the potential application of N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide as a novel therapeutic agent.
Q & A
Basic: What are the standard synthetic routes for N,N-diethyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the indole core via Fischer indole synthesis or substitution at the 3-position of 1H-indole.
- Step 2: Introduction of the sulfanyl-acetamide moiety by reacting the indole with a carbamoylmethylsulfanyl reagent (e.g., via nucleophilic substitution).
- Step 3: N,N-diethylacetamide functionalization through alkylation or coupling reactions .
Characterization Methods: - Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton environments and carbon backbone integrity .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Basic: How is crystallographic data for this compound obtained and refined, and what software is commonly used?
Answer:
- Data Collection: Single-crystal X-ray diffraction (SC-XRD) is performed to determine crystal lattice parameters.
- Refinement: The SHELX suite (e.g., SHELXL) refines structures using least-squares minimization. It handles twinning and high-resolution data, critical for complex molecules with sulfanyl and acetamide groups .
- Validation: PLATON or Mercury software checks for voids, hydrogen bonding, and π-π interactions .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) for this compound?
Answer:
- Orthogonal Assays: Replicate studies using multiple assays (e.g., MTT for cytotoxicity, ELISA for inflammatory markers) to confirm target specificity .
- Structural Analysis: Compare crystal structures or docking simulations to identify binding mode variations in different targets (e.g., Bcl-2 vs. COX-2) .
- Dose-Response Studies: Evaluate activity across concentrations to rule off-target effects .
Advanced: What computational strategies predict the binding affinity of this compound to enzymes like Bcl-2 or Mcl-1?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger simulate interactions with protein active sites. Key parameters include Gibbs free energy (ΔG) and hydrogen bond networks .
- MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes over 100+ ns trajectories .
- QSAR Models: Relate substituent effects (e.g., 4-methylphenyl vs. chlorophenyl) to activity trends .
Basic: Which analytical techniques confirm the purity and structural integrity of this compound?
Answer:
- HPLC: Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
- Elemental Analysis: Matches calculated C, H, N, S percentages with experimental values .
- Melting Point: Sharp melting range (e.g., 192–194°C) indicates homogeneity .
Advanced: How do researchers optimize reaction yields for the sulfanyl-acetamide linkage under varying conditions?
Answer:
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur-containing intermediates .
- Catalysis: Use of DBU or Et3N improves coupling efficiency in amide bond formation .
- Temperature Control: Reactions at 0–5°C minimize side reactions (e.g., oxidation of sulfanyl groups) .
Advanced: What strategies mitigate challenges in synthesizing the carbamoyl-methylsulfanyl moiety?
Answer:
- Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to shield amines during sulfanyl introduction .
- Radical Scavengers: Add BHT to prevent disulfide formation during thiol reactions .
- In Situ Generation: Prepare unstable intermediates (e.g., carbamoylmethylsulfanyl chlorides) immediately before use .
Basic: What are the documented biological targets of structurally related indole-acetamide derivatives?
Answer:
- Apoptosis Regulators: Bcl-2 and Mcl-1 in cancer studies .
- Enzyme Inhibitors: COX-2 (anti-inflammatory) and histone deacetylases (epigenetic modulation) .
- Receptor Modulators: Serotonin receptors (5-HT) due to indole’s structural mimicry .
Advanced: How does the electronic nature of substituents (e.g., 4-methylphenyl vs. fluorophenyl) influence bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., -F): Enhance binding to polar enzyme pockets (e.g., via dipole interactions) .
- Electron-Donating Groups (e.g., -CH3): Improve membrane permeability but may reduce target affinity .
- Steric Effects: Bulky substituents at the indole 1-position can block off-target interactions .
Advanced: What experimental and theoretical methods validate the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies: Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
- DFT Calculations: Predict hydrolysis susceptibility of sulfanyl or amide bonds using Gaussian09 .
- Plasma Stability Assays: Exposure to human plasma at 37°C quantifies metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
